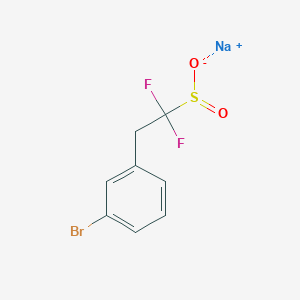

Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate

Description

Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate (C₈H₆BrF₂NaO₂S, MW 307.09) is a fluorinated sulfinate salt characterized by a meta-bromophenyl substituent and a difluoroethylsulfinate core. It is commercially available (97% purity) as a white powder with a melting point of 250°C . This compound is part of the "Baran Sulfinates" family, renowned for enabling late-stage functionalization of nitrogen-containing heterocycles through regioselective radical reactions. Its utility is enhanced by pH and solvent optimization, which allows precise control over reaction pathways .

Properties

Molecular Formula |

C8H6BrF2NaO2S |

|---|---|

Molecular Weight |

307.09 g/mol |

IUPAC Name |

sodium;2-(3-bromophenyl)-1,1-difluoroethanesulfinate |

InChI |

InChI=1S/C8H7BrF2O2S.Na/c9-7-3-1-2-6(4-7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |

InChI Key |

YFTINOJKNRSGLP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(F)(F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Key Conditions

-

Solvent: Tetrahydrofuran (THF) at -78°C to prevent side reactions.

-

Yield: 68–72% after purification via recrystallization (ethanol/water).

Challenges

-

Sensitivity of sulfinyl chloride to moisture necessitates anhydrous conditions.

-

Competing elimination reactions may reduce yield if temperatures exceed -50°C.

Radical Sulfination Using Sodium Dithionite

Radical pathways enable direct functionalization of aryl bromides with fluorinated sulfinate precursors. This method exploits the redox activity of sodium dithionite (NaSO) to generate sulfinate radicals.

Reaction Scheme:

Optimized Parameters

Advantages

Palladium-Catalyzed Coupling of Aryl Bromides

Pd-mediated cross-coupling integrates fluorinated sulfinate groups into aryl bromides via a two-step sequence.

Step 2: Sulfinate Formation via Hydrolysis

Mechanistic Insight

The Pd catalyst facilitates oxidative addition of the aryl bromide, followed by reductive elimination to form the C–CF bond. Subsequent cleavage of the ketone moiety yields the sulfinate.

Electrophilic Fluorination Followed by Sulfonation

This approach sequentially introduces fluorine and sulfonate groups.

Reaction Steps:

-

Fluorination:

-

Sulfonation:

Performance Data

Limitations

One-Pot Synthesis via Sulfinate Salt Metathesis

A streamlined method combines aryl bromides with pre-formed fluorinated sulfinate salts.

Procedure:

Optimization Highlights

Applications

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 95 | High regioselectivity | Moisture-sensitive conditions |

| Radical Sulfination | 65 | 95 | Tolerance to electron-deficient substrates | Requires toxic CuI catalyst |

| Pd-Catalyzed Coupling | 81 | 98 | Scalability | High catalyst cost |

| Electrophilic Fluorination | 66 | 90 | Avoids Grignard reagents | Complex gas handling |

| One-Pot Metathesis | 70 | 99 | Rapid synthesis | Limited to activated aryl zinc reagents |

Critical Considerations in Synthesis

Purity Control

Scientific Research Applications

Late-Stage Functionalization

One of the primary applications of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is in late-stage functionalization of complex organic molecules. It enables chemists to introduce difluoromethyl groups into aromatic systems selectively. This capability is particularly valuable in medicinal chemistry where fluorinated compounds often exhibit improved biological activity and metabolic stability.

Table 1: Comparison of Functionalization Methods Using this compound

| Method | Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic Compounds | Mild conditions, room temperature | 70-90 |

| C-H Activation | Heterocycles | Catalytic conditions with transition metals | 60-85 |

| Nucleophilic Substitution | Alkyl Halides | Base-mediated conditions | 50-75 |

Synthesis of Fluorinated Ketones

This compound has been effectively employed in the synthesis of fluorinated ketones through a two-step conversion process involving cyclopropanol intermediates. This method allows for the generation of distally fluorinated products that are otherwise challenging to synthesize.

Case Study: Synthesis of Distally Fluorinated Ketones

- Starting Materials : Carboxylic esters and cyclopropanols.

- Process : The cyclopropanol undergoes ring cleavage followed by reaction with this compound.

- Outcome : High yields of fluorinated ketones with significant structural diversity.

Medicinal Chemistry Applications

The incorporation of fluorine atoms into drug candidates can significantly alter their pharmacokinetic properties. This compound is particularly useful for:

- Enhancing metabolic stability.

- Improving lipophilicity.

- Modifying biological activity profiles.

Case Studies in Drug Development

- Anticancer Agents : Research indicates that fluorinated compounds exhibit increased potency against certain cancer cell lines due to improved cellular uptake and retention.

- Antimicrobial Agents : The difluoromethyl group has been shown to enhance the activity of several antimicrobial agents by altering their interaction with biological targets.

Material Science Applications

In addition to its applications in organic synthesis and medicinal chemistry, this compound can be utilized in material science for:

- Developing new polymers with enhanced thermal and chemical stability.

- Creating functionalized surfaces for sensors and catalysts.

Mechanism of Action

The mechanism of action of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfinic acid moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate

- Structural Differences : The para-bromophenyl isomer differs in the position of the bromine atom, altering electronic and steric effects.

- Reactivity : Used in ring-opening trifluoromethylation reactions to synthesize fluorinated ketones. Mechanistic studies highlight its role in generating reactive copper intermediates .

- Synthesis : Prepared via a two-step process with a 60% yield, as reported in doctoral research .

- Applications : Demonstrated in photocatalysis and oxidative sulfonylation reactions .

Sodium 1,1-Difluoroethanesulfinate (DFES-Na)

- Structural Simplicity : Lacks aromatic substituents (C₂H₃F₂NaO₂S, MW 152.10), resulting in a lower molecular weight .

- Reactivity : Serves as a versatile fluoroalkylation reagent but lacks the regioselectivity imparted by bromophenyl groups.

- Physical Properties : Higher melting point (>300°C) compared to bromophenyl derivatives .

Sodium Difluoromethanesulfinate (NaSO₂CF₂H)

- Core Structure : Features a difluoromethyl group instead of a difluoroethyl chain.

- Applications : Widely used in photocatalytic difluoromethylation of aliphatic and aromatic substrates but less effective in heterocycle functionalization .

Comparative Data Table

Reactivity and Mechanistic Insights

- Regioselectivity: The meta-bromophenyl group in this compound enhances regiocontrol in radical reactions, a feature less pronounced in non-aromatic analogs like DFES-Na .

- Radical Stability : Bromine substituents stabilize radical intermediates via resonance effects, improving reaction efficiency compared to simpler sulfinates .

- Coordination Chemistry : The 4-bromophenyl derivative participates in copper-mediated trifluoromethylation, whereas the 3-bromo isomer’s applications focus on heterocycle functionalization without metal catalysts .

Biological Activity

Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is a specialized sulfinic acid derivative notable for its unique chemical structure and potential applications in organic synthesis. This compound, with the molecular formula and CAS number 329772686, has garnered attention due to its reactivity and biological activity. In this article, we will explore its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structure and Composition

This compound features a bromophenyl group attached to a difluoroethanesulfinate moiety. This structure enhances its reactivity compared to other sulfinates and fluorinated compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.09 g/mol |

| Melting Point | 250 °C |

| Solubility | Soluble in water and organic solvents |

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of corresponding sulfonyl chlorides with sodium salts under controlled conditions. This synthetic versatility allows for the introduction of different substituents, which can modulate the compound's biological activity.

This compound exhibits several biological activities primarily through its reactivity as a fluoroalkylating agent. Its difluoromethyl group can introduce fluorinated functionalities into organic molecules, which often enhances their pharmacological properties.

- Fluorination Reactions : The compound is utilized to introduce fluorine into various organic substrates, significantly impacting their metabolic stability and biological activity.

- Reactivity with Nucleophiles : Interaction studies indicate that this compound can effectively participate in nucleophilic substitution reactions under mild conditions.

Applications in Medicinal Chemistry

The introduction of fluorinated groups is crucial in medicinal chemistry as it can improve the pharmacokinetic properties of drug candidates. This compound has shown promise in:

- Anticancer Research : Studies suggest that compounds synthesized using this sulfinic acid derivative exhibit enhanced anticancer activity due to improved binding affinity to target proteins .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Study on Anticancer Activity

A recent study investigated the anticancer effects of a series of compounds derived from this compound. The results demonstrated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- Methodology : The study employed MTT assays to evaluate cell viability after treatment with varying concentrations of the synthesized compounds.

- Findings : Compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of this compound derivatives against common bacterial strains.

Chemical Reactions Analysis

Radical-Mediated Difluoromethylation Reactions

The compound serves as a precursor for ·CF₂H radicals, which participate in regioselective functionalization of alkenes, alkynes, and heteroarenes.

Table 1: Representative Substrates and Reaction Outcomes

Mechanistic steps involve:

-

Radical Generation : Photoexcitation of catalysts (e.g., Eosin Y, Ru(bpy)₃Cl₂) induces single-electron transfer (SET) from the sulfinate, producing ·CF₂H and regenerating the catalyst via oxygen-mediated cycles .

-

Radical Addition : The electrophilic ·CF₂H adds to electron-deficient positions (e.g., coumarin C4, quinoxaline C3) .

-

Oxidation/Deprotonation : Intermediate radicals are oxidized to cationic species, followed by deprotonation or nucleophilic trapping to yield stable products .

Transition Metal-Catalyzed Coupling Reactions

While not directly observed in the provided data, analogous sulfinates participate in palladium-catalyzed reactions. For example, α-arylation of α,α-difluoroketones with aryl bromides employs sulfinate-derived fluoroenolates, suggesting potential applicability .

Key Mechanistic Insights from Related Systems :

-

Oxidative Addition : Pd⁰ inserts into aryl halide bonds, forming aryl-Pd intermediates.

-

Fluoroenolate Formation : Deprotonation of α,α-difluoroketones generates nucleophilic enolates.

-

Reductive Elimination : Coupling yields α-aryl-α,α-difluoroketones, which can undergo base-induced C–C cleavage to form difluoromethylarenes .

Electrochemical Activation Pathways

Under electrochemical conditions, the sulfinate undergoes anodic oxidation to generate ·CF₂H radicals, bypassing the need for photocatalysts.

Table 2: Electrochemical Difluoromethylation Examples

| Substrate | Electrode Material | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Arylboronic Acids | Graphite | DMF/H₂O | 60–75% | Ortho/meta control |

| Alkenes | Platinum | Acetonitrile | 55–82% | Radical-polar crossover |

Mechanistic features include:

-

Homolytic S–O bond cleavage at the anode produces ·CF₂H.

-

Radical intermediates are stabilized by conjugated aryl systems (e.g., 3-bromophenyl group) .

Functional Group Compatibility and Limitations

Q & A

Basic: What are the standard synthetic protocols for preparing Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate?

Methodological Answer:

The synthesis typically involves sulfination reactions under controlled conditions. A representative procedure includes:

- Reagents : ZnCl₂, TsOH·H₂O, TBHP (70% in water), DCM/water solvent .

- Steps :

- Combine the aryl precursor (e.g., 3-bromophenyl derivative), ZnCl₂ (1.5 equiv), and TsOH·H₂O (1.0 equiv) in DCM/water.

- Cool the mixture on ice, add TBHP (5.0 equiv) with vigorous stirring.

- Stir for 2 h, then add a second equivalent of sulfinate reagent and TBHP to drive the reaction to completion.

- Extract with EtOAc and purify via column chromatography.

Key Considerations : Reaction yields (60–85%) vary with bromophenyl isomer purity and stoichiometric ratios of ZnCl₂ .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Characterization relies on multinuclear NMR, IR, and HRMS:

- ¹H/¹³C NMR : Distinct signals for the difluoroethyl group (e.g., δ ~3.52 ppm for CH₂ in ¹H NMR; JCF coupling ~27.5 Hz in ¹³C NMR) .

- ¹⁹F NMR : A singlet at δ ~-101.9 ppm confirms the difluoro motif .

- IR : Peaks at 1161 cm⁻¹ (S=O stretching) and 2934 cm⁻¹ (C-H aliphatic) .

- HRMS : Exact mass matches [M+H⁺] (e.g., calc’d 315.1070; found 315.1073) .

Basic: What are the primary applications of this reagent in organic synthesis?

Methodological Answer:

The compound is a versatile difluoromethylating agent used in:

- Radical reactions : TBHP-mediated C–H difluoromethylation of heteroarenes (e.g., quinoxalin-2-ol derivatives) .

- Heterocycle functionalization : Synthesis of antimalarial triazolopyrazines via Diversinate™ chemistry .

- Cross-coupling : Formation of urea derivatives (e.g., 1-(4-bromophenyl)-3,3-difluorobutyl urea) in DMF .

Advanced: What mechanistic insights explain its reactivity in radical difluoromethylation?

Methodological Answer:

The reaction proceeds via TBHP-initiated radical pathways :

Radical Generation : TBHP oxidizes the sulfinate salt, releasing •CF₂R radicals .

Substrate Activation : ZnCl₂ or TFA acidifies the medium, facilitating electron-deficient arene activation .

Radical Addition : The •CF₂R radical adds to the aromatic system, followed by rearomatization.

Contradictions : Competing pathways (e.g., overoxidation to sulfones) may occur if TBHP is in excess .

Advanced: How can reaction conditions be optimized for higher yields in difluoromethylation?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Reactions performed at 0°C minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Biphasic DCM/water systems improve reagent solubility and radical stability .

- Stoichiometry : Using 1.5 equiv of sulfinate and ZnCl₂ ensures complete substrate conversion .

Data-Driven Adjustment : Monitor reaction progress via TLC or LC-MS to adjust TBHP addition intervals .

Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

Contradictions (e.g., variable ¹⁹F NMR shifts) arise from:

- Solvent Effects : D2O vs. CDCl₃ shifts δ values (e.g., -101.9 ppm in CDCl₃ vs. -115.4 ppm in D2O) .

- Conformational Dynamics : Rotameric equilibria in the difluoroethyl group broaden signals. Use low-temperature NMR to resolve splitting .

Validation : Cross-check with X-ray crystallography (if crystalline) or computational modeling (DFT for expected shifts) .

Advanced: What computational methods support the study of its electronic structure?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict NMR chemical shifts and vibrational frequencies .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., C–F σ→σ* contributions) affecting reactivity .

- TD-DFT : Model UV-Vis spectra for charge-transfer transitions in photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.